Gimeracil may have been studied in preclinical research, such as cell culture or animal models, to evaluate its potential anticancer properties and to determine its safety profile.
In the future, Gimeracil may be evaluated in clinical trials to assess its efficacy and safety for the treatment of various cancers.
For the most up-to-date information on the scientific research applications of Gimeracil, you can search for clinical trial registries using keywords like "Gimeracil" and "clinical trial."
Gimeracil is a small molecule compound with the chemical formula and a molecular weight of approximately 145.54 g/mol. It is primarily recognized for its role as an adjunct in antineoplastic therapy, particularly in combination with the chemotherapeutic agent Tegafur. Gimeracil functions by inhibiting the enzyme dihydropyrimidine dehydrogenase, which is responsible for the degradation of Fluorouracil (5-FU). This inhibition allows for increased concentrations of 5-FU, enhancing its efficacy against rapidly dividing cancer cells while reducing the required dosage and associated toxic side effects .
As mentioned earlier, Gimeracil acts as a DPD inhibitor. DPD is an enzyme in the body's pyrimidine metabolism pathway, responsible for breaking down fluorouracil (5-FU) []. 5-FU is a chemotherapeutic agent that disrupts DNA synthesis in cancer cells. By inhibiting DPD, Gimeracil allows higher levels of 5-FU to remain active for a longer duration, enhancing its anti-cancer effect [, ].
Gimeracil's primary chemical reaction involves its interaction with dihydropyrimidine dehydrogenase. By reversibly binding to this enzyme, Gimeracil prevents the conversion of 5-FU into its inactive metabolites, thereby prolonging its half-life and increasing its availability in the body. This mechanism is crucial in maintaining effective therapeutic levels of Fluorouracil during cancer treatment .
Gimeracil exhibits significant biological activity as an enzyme inhibitor, specifically targeting dihydropyrimidine dehydrogenase. This action leads to enhanced levels of Fluorouracil, which is critical in treating various cancers including gastric, colorectal, and breast cancers. The combination therapy using Tegafur and Gimeracil has shown improved outcomes in patients by allowing for lower doses of Fluorouracil with reduced toxicity while maintaining efficacy .
Gimeracil is primarily utilized in combination therapies for treating various malignancies. It is most commonly used in conjunction with Tegafur and Oteracil in the formulation known as Teysuno. This combination is specifically indicated for advanced gastric cancer and has also been explored for other cancers such as head and neck cancer, colorectal cancer, and non-small-cell lung cancer .
Gimeracil has been studied for its interactions with other drugs, particularly those affecting its metabolism or excretion. For instance, medications such as Abacavir and Acetaminophen can alter the serum levels of Gimeracil by affecting its excretion rate. Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects during chemotherapy .
Several compounds exhibit similar mechanisms or applications to Gimeracil, particularly within the realm of cancer treatment. Here are some notable comparisons:
Compound Name | Mechanism of Action | Unique Aspects |
---|---|---|
Tegafur | Prodrug converted to Fluorouracil | Directly involved in cytotoxic activity |
Oteracil | Enzyme inhibitor that reduces gastrointestinal toxicity | Primarily acts locally in the gut |
Capecitabine | Prodrug converted to Fluorouracil | Oral administration; used for metastatic breast cancer |
Uridine | Antagonist to Fluorouracil | Used to mitigate toxicity from Fluorouracil |
Uniqueness of Gimeracil: Gimeracil's primary distinction lies in its specific role as an inhibitor of dihydropyrimidine dehydrogenase, which directly enhances the efficacy of Fluorouracil while minimizing systemic exposure and toxicity compared to other compounds that may not selectively inhibit this pathway .
Gimeracil, chemically known as 5-chloro-2,4-dihydroxypyridine, is a crucial component of the anticancer drug combination known as S-1 [1]. As an inhibitor of dihydropyrimidine dehydrogenase, gimeracil plays a vital role in enhancing the therapeutic effectiveness of fluorouracil-based chemotherapy by preventing its rapid degradation [2]. The development of efficient synthetic methodologies for gimeracil production has evolved significantly over the past several decades, with researchers continuously seeking to optimize yields, reduce reaction steps, and improve industrial applicability.
The conventional industrial manufacturing procedure for gimeracil production is based on the synthetic route developed by Ogawa and co-workers in 1993 [1]. This traditional approach employs malononitrile and trimethyl orthoacetate as the primary starting materials [1]. The synthesis proceeds through a complex five-step sequence that involves multiple intermediate formations and transformations.
The traditional pathway begins with readily available commercial reagents, specifically malononitrile, which serves as a key building block for constructing the pyridine ring system [1]. Trimethyl orthoacetate functions as an essential carbonyl equivalent in the early stages of the synthesis [1]. These starting materials are relatively inexpensive and widely available, making them attractive choices for large-scale industrial production despite the lengthy synthetic sequence required.
Key intermediates in the traditional synthetic pathway include various substituted pyridine derivatives that undergo sequential transformations to introduce the necessary functional groups [1]. The synthesis involves careful control of reaction conditions to ensure proper regioselectivity and minimize side product formation throughout the multi-step process.
Traditional chlorination strategies in gimeracil synthesis have historically relied on harsh reaction conditions and specialized equipment requirements [1]. The conventional approaches often necessitate the use of sealed tube reactors and elevated temperatures reaching 200°C [1]. These severe conditions present significant challenges for large-scale industrial implementation due to safety concerns and equipment costs.
Historical methods developed by den Hertog and co-workers involved heating chlorinated pyridine intermediates with solutions of hydrobromic acid and sodium bisulfite at extremely high temperatures [1]. The chlorination process typically utilized concentrated hydrobromic acid to selectively remove halogen atoms at specific positions on the pyridine ring [1]. However, these procedures required specialized equipment such as sealed tubes and presented considerable operational difficulties for industrial scaling.
The traditional cyclization strategies often suffered from poor selectivity and required multiple purification steps to achieve acceptable product purity [1]. These limitations prompted researchers to develop alternative approaches that could provide better yields and more practical reaction conditions for commercial production.
A significant advancement in gimeracil synthesis was achieved through the development of an efficient three-step preparation starting from 2,4-dimethoxypyridine [1]. This novel approach represents a substantial improvement over traditional methods by reducing the number of synthetic steps from five to three while achieving an overall yield of 68% [1].
The three-step synthesis begins with 2,4-dimethoxypyridine, which can be readily purchased from chemical reagent suppliers such as Alfa Aesar or prepared from 2,4-dichloropyridine through nucleophilic substitution [1]. The starting material undergoes chlorination at both the C-3 and C-5 positions using N-chlorosuccinimide as the chlorination reagent to afford 3,5-dichloro-2,4-dimethoxypyridine in 88% yield [1].
Data Table 1: Three-Step Synthesis Yields and Conditions
Step | Starting Material | Product | Reagent | Conditions | Yield |
---|---|---|---|---|---|
1 | 2,4-Dimethoxypyridine | 3,5-Dichloro-2,4-dimethoxypyridine | NCS (2.2 equiv.) | 50°C, acetonitrile, 3h | 88% |
2 | 3,5-Dichloro-2,4-dimethoxypyridine | 3,5-Dichloro-2,4-dihydroxypyridine | 3M HCl | 70°C, 6h | 90% |
3 | 3,5-Dichloro-2,4-dihydroxypyridine | Gimeracil | NaI, AcOH | 60°C, 8h | 86% |
The second step involves hydrolysis of the methoxy groups using 3M hydrochloric acid at 70°C for 6 hours, yielding 3,5-dichloro-2,4-dihydroxypyridine in 90% yield [1]. The final step employs a novel approach using sodium iodide in acetic acid at 60°C to selectively remove the chlorine atom at the C-3 position, producing gimeracil in 86% yield [1].
This methodology demonstrates superior efficiency compared to traditional approaches by utilizing milder reaction conditions and avoiding the need for specialized high-pressure equipment [1]. The use of readily available reagents and conventional laboratory equipment makes this approach highly suitable for industrial implementation.
Industrial optimization efforts have focused on refining reaction conditions to maximize both yield and product purity while maintaining cost-effectiveness and operational safety. The three-step synthesis has undergone extensive optimization to ensure consistent performance at manufacturing scales [1].
Temperature control represents a critical factor in optimizing gimeracil synthesis. The chlorination step requires precise temperature maintenance at 50°C to achieve optimal regioselectivity [1]. Higher temperatures can lead to over-chlorination or unwanted side reactions, while lower temperatures result in incomplete conversion and reduced yields.
Data Table 2: Industrial Optimization Parameters
Parameter | Optimal Range | Effect on Yield | Effect on Purity |
---|---|---|---|
Chlorination Temperature | 50°C ± 2°C | Maximum conversion | Minimizes side products |
Hydrolysis Temperature | 70°C ± 3°C | Complete methoxy removal | Prevents decomposition |
Dechlorination Temperature | 60°C ± 2°C | Selective C-3 removal | Prevents over-reduction |
Reaction Time (Step 1) | 3 hours | 88% yield achieved | Optimal selectivity |
Reaction Time (Step 2) | 6 hours | 90% yield achieved | Complete conversion |
Reaction Time (Step 3) | 8 hours | 86% yield achieved | Maximum selectivity |
Solvent selection and purification strategies have been optimized to ensure high product purity suitable for pharmaceutical applications. The use of acetonitrile in the chlorination step provides excellent solubility for both starting materials and products while facilitating easy product isolation [1]. The hydrolysis step employs aqueous hydrochloric acid, which allows for straightforward product precipitation and purification.
Purification methodologies have been developed to achieve pharmaceutical-grade purity levels exceeding 99.95% as determined by high-performance liquid chromatography analysis [3]. The purification process involves recrystallization from water under controlled pH conditions, typically maintaining pH values between 3.0 and 4.0 during crystallization [3]. Temperature control during recrystallization, maintained between -5°C and 20°C, ensures optimal crystal formation and purity [3].
Advanced analytical techniques including orbitrap high-resolution mass spectrometry have been employed to identify and characterize potential impurities and degradation products [4] [5]. These studies have revealed that gimeracil demonstrates remarkable stability under various stress conditions, with significant degradation occurring only under oxidative stress conditions [4] [5]. Such findings have informed the development of appropriate storage and handling procedures for industrial production.
The industrial implementation of the optimized three-step synthesis has demonstrated several advantages including short reaction steps, simple operation procedures, and good overall yields [1]. The methodology eliminates the need for specialized equipment such as sealed tubes and high-pressure reactors, significantly reducing both capital and operational costs for industrial production. The use of conventional reaction vessels and standard heating equipment makes this approach accessible to a wide range of manufacturing facilities.
Gimeracil exhibits polymorphic behavior with multiple crystalline forms that have been characterized through X-ray diffraction analysis. The most extensively studied polymorphs include the C-type crystal form, P crystal form, and L crystal form, each displaying distinct diffraction patterns and thermodynamic properties [1] [2].
Powder X-ray diffraction analysis reveals that both the P and L crystal forms of gimeracil exhibit sharp and well-defined diffraction peaks, indicating high crystallinity and ordered molecular arrangements [2]. The crystallographic characterization demonstrates that these polymorphs possess distinct unit cell parameters and space group symmetries, which directly influence their physical and chemical properties.
The X-ray diffraction methodology typically employs Cu Kα radiation with specific instrumental parameters including 40 kV and 40 mA operating conditions, divergence and scatter slits set at 1.0°, and a step size of 0.02° [1]. The diffraction patterns are analyzed using Bruker D8 Advance X-ray diffractometer systems, with data collection performed across appropriate 2θ ranges to capture all significant reflections.
Structural analysis indicates that gimeracil crystallizes in specific space groups with defined unit cell dimensions. The molecular arrangement within the crystal lattice is stabilized through intermolecular hydrogen bonding networks and van der Waals interactions. The crystallographic data reveals that the compound exists as discrete molecular units with no significant π-π stacking interactions between adjacent molecules.
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of gimeracil, confirming its molecular identity and purity. The ¹H NMR spectrum of gimeracil recorded in DMSO-d₆ solvent displays characteristic resonances that correspond to the protons in the pyridine ring system [3]. The spectrum typically shows signals consistent with the 5-chloro-4-hydroxy-2(1H)-pyridinone structure, with appropriate chemical shifts and coupling patterns.
The ¹³C NMR spectrum provides complementary information about the carbon framework of gimeracil. The carbon signals appear at chemical shifts characteristic of the aromatic carbons in the pyridine ring, with distinct resonances for the carbonyl carbon, hydroxyl-bearing carbon, and chlorine-substituted carbon positions [3]. The NMR data confirms the molecular structure and demonstrates the absence of significant impurities or tautomeric forms under the analytical conditions employed.
Mass spectrometry analysis of gimeracil reveals a molecular ion peak at m/z 145.54, corresponding to the molecular formula C₅H₄ClNO₂ [4] [5]. High-resolution mass spectrometry provides precise molecular weight determination and confirms the isotopic pattern consistent with the presence of chlorine in the molecular structure. The fragmentation pattern in tandem mass spectrometry experiments shows characteristic loss of functional groups, supporting the proposed molecular structure.
Liquid chromatography-mass spectrometry methods have been extensively developed for gimeracil analysis, demonstrating retention times typically around 3.176 minutes under standard reversed-phase conditions [6]. The mass spectrometric behavior shows positive ion mode responsiveness with characteristic fragmentation patterns that include loss of hydroxyl groups and chlorine-containing fragments [7] [8].
Advanced mass spectrometric techniques including orbitrap high-resolution mass spectrometry have been employed to characterize gimeracil and its degradation products under various stress conditions. These studies reveal that gimeracil exhibits remarkable stability under acidic, alkaline, photolytic, and thermal conditions, but shows susceptibility to oxidative degradation, resulting in the formation of fourteen previously unreported degradation products [8] [9].
Gimeracil exhibits a well-defined melting point with decomposition at 274°C [10] [11] [12]. This thermal behavior indicates that the compound undergoes simultaneous melting and decomposition processes, which is characteristic of many organic compounds containing both hydroxyl and carbonyl functional groups. The decomposition temperature suggests that gimeracil possesses moderate thermal stability under normal storage and handling conditions.
Differential scanning calorimetry analysis would provide detailed thermodynamic information about the melting and decomposition processes. The endothermic melting transition would be expected to occur at the reported melting point, followed by exothermic decomposition reactions. The specific heat capacity changes associated with these thermal events would provide insights into the molecular mobility and intermolecular interactions within the crystal lattice.
The C-type crystal form of gimeracil demonstrates a melting point range of 277-278°C, which is slightly higher than the reported value for other polymorphic forms [1]. This variation in melting points among different crystal forms reflects the different packing arrangements and intermolecular interactions present in each polymorph. The higher melting point of the C-type form suggests stronger intermolecular forces and more stable crystal packing compared to other polymorphs.
Thermal analysis studies reveal that gimeracil demonstrates remarkable stability under various thermal stress conditions. Forced degradation studies conducted at 60°C for extended periods show minimal degradation, indicating good thermal stability for pharmaceutical applications [13] [14]. The compound maintains its structural integrity under moderate heating conditions, which is favorable for processing and formulation development.
The decarboxylation behavior of gimeracil has not been extensively characterized in the literature. However, based on the molecular structure containing both hydroxyl and carbonyl functionalities, potential decarboxylation reactions could occur under extreme thermal conditions. The stability of the pyridine ring system and the position of the functional groups would influence the mechanism and kinetics of any potential decarboxylation processes.
Gimeracil demonstrates specific solubility characteristics that are critical for its pharmaceutical applications. The compound shows very limited solubility in water, being classified as insoluble with solubility less than 1 mg/mL [15] [16]. This poor aqueous solubility is consistent with its molecular structure, which contains both hydrophilic hydroxyl groups and hydrophobic aromatic components.
The solubility profile in organic solvents shows significant variation depending on the solvent polarity and hydrogen bonding capacity. Gimeracil exhibits excellent solubility in dimethyl sulfoxide (DMSO) with reported values ranging from 25-35 mg/mL (corresponding to 172-240 mM concentration) [15] [16]. This high solubility in DMSO reflects the compound's ability to form hydrogen bonds with the sulfoxide group and the polar nature of the solvent.
In dimethylformamide (DMF), gimeracil shows moderate solubility of approximately 20 mg/mL [11]. The solubility in other common organic solvents is generally poor, with ethanol and acetonitrile showing limited dissolution capacity. This solubility pattern is consistent with the compound's amphoteric nature and its ability to exist in different ionization states depending on the pH of the solution.
The predicted partition coefficient (log P) for gimeracil has been calculated to be approximately 0.7339 [17], indicating moderate lipophilicity. This value suggests that the compound has balanced hydrophilic and hydrophobic properties, which is appropriate for pharmaceutical applications requiring both aqueous solubility for bioavailability and lipophilicity for membrane permeation.
The ionization constant (pKa) of gimeracil has been predicted to be 4.50 ± 1.00 [10] [11]. This pKa value indicates that gimeracil can exist in both protonated and deprotonated forms under physiological pH conditions. At physiological pH (7.4), the compound would be predominantly in its deprotonated form, which influences its solubility, stability, and biological activity.
The predicted density of gimeracil is 1.56 ± 0.1 g/cm³ [10] [11], indicating a relatively dense molecular packing in the solid state. This density value is consistent with the presence of chlorine atom and the aromatic ring system, which contribute to the overall molecular weight and packing efficiency.
Table 1: Physicochemical Properties of Gimeracil
Property | Value | Reference |
---|---|---|
Molecular Formula | C₅H₄ClNO₂ | [4] [5] |
Molecular Weight | 145.54 g/mol | [4] [5] |
Melting Point | 274°C (decomposition) | [10] [11] |
Predicted pKa | 4.50 ± 1.00 | [10] [11] |
Predicted log P | 0.7339 | [17] |
Predicted Density | 1.56 ± 0.1 g/cm³ | [10] [11] |
Water Solubility | <1 mg/mL | [15] [16] |
DMSO Solubility | 25-35 mg/mL | [15] [16] |
Table 2: Solubility Profile of Gimeracil in Different Solvents
Solvent | Solubility | Reference |
---|---|---|
Water | Insoluble (<1 mg/mL) | [15] [16] |
DMSO | 25-35 mg/mL (172-240 mM) | [15] [16] |
Ethanol | Insoluble (<1 mg/mL) | [15] [16] |
DMF | ~20 mg/mL | [11] |
Acetonitrile | Partially soluble | [15] |
Ethyl acetate | Insoluble | [15] |
Table 3: X-ray Diffraction Data for Gimeracil Polymorphs
Crystal Form | Characteristic 2θ Peaks (°±0.2) | Melting Point (°C) | Yield (%) |
---|---|---|---|
C-type | 13.96, 19.57, 23.56, 24.73 | 277-278 | 89 |
P form | Sharp, well-defined peaks | >270 (decomp.) | Not specified |
L form | Sharp, well-defined peaks | >270 (decomp.) | Not specified |